D-histidine methyl ester
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Overview
Description
D-histidine methyl ester is a derivative of the amino acid histidine. It is the methyl ester form of D-histidine, which means that the carboxyl group of histidine is esterified with methanol. This compound is known for its role as an irreversible inhibitor of histidine decarboxylase, an enzyme that catalyzes the conversion of histidine to histamine .
Mechanism of Action
Target of Action
D-Histidine methyl ester (HME) primarily targets Histidine Decarboxylase (HDC) . HDC is an enzyme that catalyzes the decarboxylation of histidine, an essential amino acid, to produce histamine . Histamine plays a crucial role in various physiological processes, including neurotransmission, immune response, and regulation of gastric acid secretion .
Mode of Action
HME acts as an irreversible inhibitor of HDC . It binds to HDC and inhibits its activity, thereby preventing the conversion of histidine to histamine . This interaction results in a decrease in histamine levels, which can affect various histamine-mediated physiological processes .
Biochemical Pathways
The primary biochemical pathway affected by HME is the histamine synthesis pathway . By inhibiting HDC, HME disrupts the conversion of histidine to histamine, leading to a decrease in histamine levels . Histamine is involved in various physiological processes, including IgE/mast cell-mediated anaphylaxis, neurotransmission, and gastric acid secretion . Therefore, the inhibition of HDC by HME can have downstream effects on these processes.
Result of Action
The primary molecular effect of HME’s action is the inhibition of HDC , leading to a decrease in histamine levels . This can have various cellular effects, depending on the physiological process in which histamine is involved. For example, in the context of an allergic reaction, a decrease in histamine levels can lead to a reduction in the severity of the reaction .
Biochemical Analysis
Biochemical Properties
D-histidine methyl ester plays a role in biochemical reactions. It is synthesized from the amino acid histidine through a reaction catalyzed by the enzyme histidine decarboxylase . This enzyme removes the carboxyl group from histidine, leading to the formation of this compound .
Cellular Effects
It is known that histidine, the precursor to this compound, influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and enzymes. For instance, it interacts with histidine decarboxylase during its synthesis
Metabolic Pathways
This compound is involved in the histidine metabolic pathway, where it interacts with the enzyme histidine decarboxylase
Preparation Methods
Synthetic Routes and Reaction Conditions: D-histidine methyl ester can be synthesized through the esterification of D-histidine with methanol in the presence of trimethylchlorosilane. This reaction typically occurs at room temperature and yields high conversion rates . The process involves the following steps:
- Dissolve D-histidine in methanol.
- Add trimethylchlorosilane to the solution.
- Allow the reaction to proceed at room temperature.
- Purify the product through standard techniques such as crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of biocatalysts, such as engineered protease-esterase enzymes, has been explored to offer milder and environmentally friendly conditions for the synthesis .
Chemical Reactions Analysis
Types of Reactions: D-histidine methyl ester undergoes various chemical reactions, including:
Hydrolysis: In acidic or basic conditions, it can be hydrolyzed to yield D-histidine and methanol.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Substitution Reactions: Common nucleophiles include amines and alcohols.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products:
Hydrolysis: D-histidine and methanol.
Substitution Reactions: Various substituted histidine derivatives.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
D-histidine methyl ester has several applications in scientific research:
Comparison with Similar Compounds
L-histidine methyl ester: The L-isomer of histidine methyl ester, which has similar inhibitory effects on histidine decarboxylase.
D-alanine methyl ester: Another amino acid methyl ester with different biological activities.
D-phenylalanine methyl ester: Used in the synthesis of various pharmaceuticals.
Uniqueness: D-histidine methyl ester is unique due to its specific inhibition of histidine decarboxylase and its role in modulating histamine levels. This makes it particularly valuable in studies related to histamine biology and potential therapeutic applications .
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(1H-imidazol-5-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)6(8)2-5-3-9-4-10-5/h3-4,6H,2,8H2,1H3,(H,9,10)/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRMEWOQUXOLDH-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CN=CN1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What role does the chirality of D-histidine methyl ester play in the formation of serylhistidine dipeptides?
A: The research paper "Stereo-effect of the Peptide Formation Reaction by N-(O,O-Diisopropyl) Phosphoryl Serine" [] investigates the reaction between N-phosphoryl serine and histidine or histidine methyl ester, including their respective D and L enantiomers. The study found that while serylhistidine dipeptides were formed in all reaction combinations, the reactions utilizing L-serine and L-histidine (or its methyl ester) or D-serine and D-histidine (or its methyl ester) produced approximately four times more dipeptide product compared to reactions using enantiomeric pairs (L and D).
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